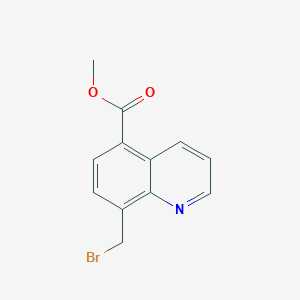
(E)-2-benzoyl-3-(pyridin-2-ylamino)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-benzoyl-3-(pyridin-2-ylamino)prop-2-enenitrile is an organic compound that features a benzoyl group, a pyridinylamino group, and an acrylonitrile moiety
Vorbereitungsmethoden
The synthesis of (E)-2-benzoyl-3-(pyridin-2-ylamino)prop-2-enenitrile typically involves the reaction of benzoyl chloride with 2-aminopyridine to form an intermediate, which is then reacted with acrylonitrile under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
(E)-2-benzoyl-3-(pyridin-2-ylamino)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-2-benzoyl-3-(pyridin-2-ylamino)prop-2-enenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Wirkmechanismus
The mechanism of action of (E)-2-benzoyl-3-(pyridin-2-ylamino)prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, which can result in various biological effects .
Vergleich Mit ähnlichen Verbindungen
(E)-2-benzoyl-3-(pyridin-2-ylamino)prop-2-enenitrile can be compared with similar compounds such as:
2-Benzoyl-3-(pyridin-3-ylamino)-acrylonitrile: Similar structure but with the pyridinyl group at a different position, which may result in different reactivity and biological activity.
2-Benzoyl-3-(pyridin-4-ylamino)-acrylonitrile: Another positional isomer with potentially distinct properties.
2-Benzoyl-3-(quinolin-2-ylamino)-acrylonitrile: Contains a quinoline moiety instead of pyridine, which can significantly alter its chemical and biological behavior.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and the resulting effects on its reactivity and applications.
Eigenschaften
CAS-Nummer |
84095-81-8 |
|---|---|
Molekularformel |
C15H11N3O |
Molekulargewicht |
249.27 g/mol |
IUPAC-Name |
(E)-2-benzoyl-3-(pyridin-2-ylamino)prop-2-enenitrile |
InChI |
InChI=1S/C15H11N3O/c16-10-13(11-18-14-8-4-5-9-17-14)15(19)12-6-2-1-3-7-12/h1-9,11H,(H,17,18)/b13-11+ |
InChI-Schlüssel |
IXLWVTYASHXPRT-ACCUITESSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C(=CNC2=CC=CC=N2)C#N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)/C(=C/NC2=CC=CC=N2)/C#N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C(=CNC2=CC=CC=N2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Isoquinoline, 2-[[(3,3-diphenylpropyl)amino]acetyl]-1,2,3,4-tetrahydro-](/img/structure/B1660747.png)


![1,1'-[Oxybis(methyleneselanyl)]dibenzene](/img/structure/B1660753.png)

![(3-Chlorophenyl)[1-(2-chlorophenyl)-3,4-dihydroisoquinolin-2(1H)-yl]methanone](/img/structure/B1660758.png)
![(4-Chlorophenyl)[1-(2-chlorophenyl)-3,4-dihydroisoquinolin-2(1H)-yl]methanone](/img/structure/B1660759.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-morpholin-4-ylpyrimidin-2-one](/img/structure/B1660761.png)





![Ethyl 2-{[(4-fluorophenyl)methyl]amino}pyridine-3-carboxylate](/img/structure/B1660770.png)
